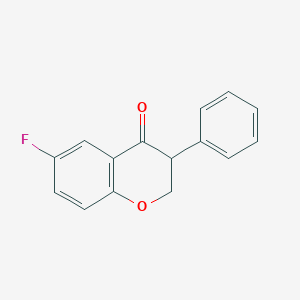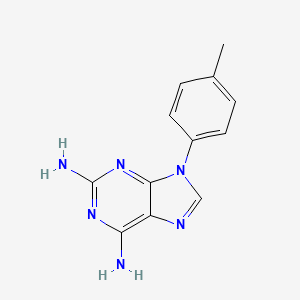
9H-Purine-2,6-diamine, 9-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(p-Tolyl)-9H-purine-2,6-diamine is an organic compound that belongs to the purine family It features a purine core substituted at the 9-position with a p-tolyl group and at the 2 and 6 positions with amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(p-Tolyl)-9H-purine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reaction: A substitution reaction is carried out to introduce the p-tolyl group at the 9-position of the purine ring. This can be achieved using a suitable p-tolyl halide and a base.
Industrial Production Methods
Industrial production of 9-(p-Tolyl)-9H-purine-2,6-diamine may involve large-scale batch or continuous flow processes. The key steps include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(p-Tolyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced forms, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-(p-Tolyl)-9H-purine-2,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical studies to understand purine metabolism and enzyme interactions.
Wirkmechanismus
The mechanism of action of 9-(p-Tolyl)-9H-purine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can modulate biological processes, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(p-Tolyl)-9H-purine: Lacks the amino groups at the 2 and 6 positions.
2,6-Diaminopurine: Does not have the p-tolyl group at the 9-position.
9-(p-Tolyl)-9H-adenine: Similar structure but with different functional groups.
Uniqueness
9-(p-Tolyl)-9H-purine-2,6-diamine is unique due to the presence of both the p-tolyl group and the amino groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
61971-98-0 |
|---|---|
Molekularformel |
C12H12N6 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
9-(4-methylphenyl)purine-2,6-diamine |
InChI |
InChI=1S/C12H12N6/c1-7-2-4-8(5-3-7)18-6-15-9-10(13)16-12(14)17-11(9)18/h2-6H,1H3,(H4,13,14,16,17) |
InChI-Schlüssel |
OOILCYGVLKDEDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


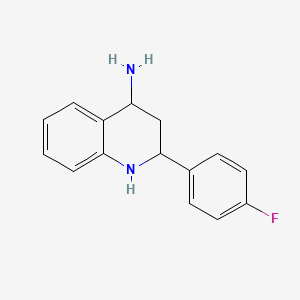
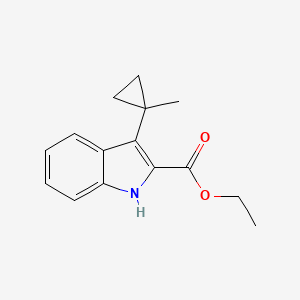
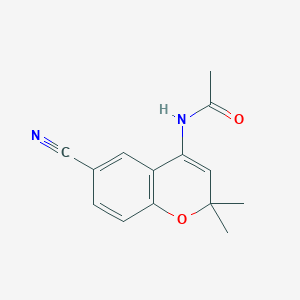
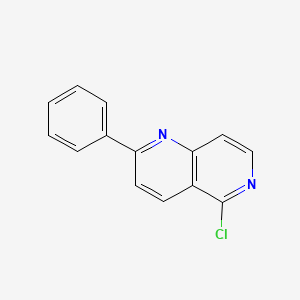
![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)

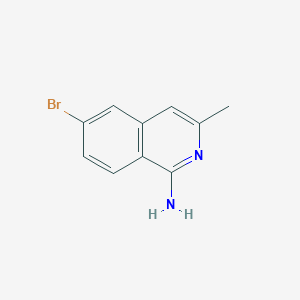
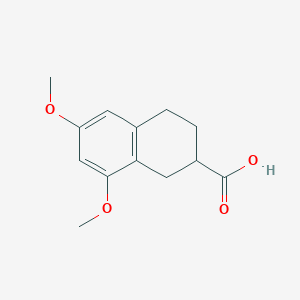
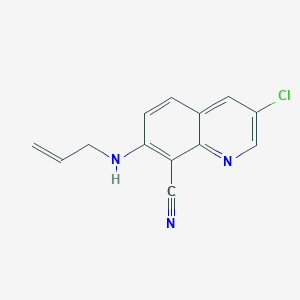



![Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate](/img/structure/B11872290.png)
